molecular formula C15H20Cl2N2O2 B8671010 Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate

Cat. No. B8671010
M. Wt: 331.2 g/mol
InChI Key: NVVXSKSEOXKWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632838B2

Procedure details

2,6-dichlorobromobenzene (2.26 g, 10 mmole), N-Boc-piperazine (2.05 g, 11 mmole), Pd2(dba)3 (92 mg, 1 mol %), BINAP (187 mg, 3 mol %), and sodium tert-butoxide (1.15 g, 12 mmole) were charged in a microwave vessel. The vessel was capped, purged with nitrogen, and 20 mL toluene added. The reaction mixture was heated to 110° C. for 30 minutes in the microwave and then the mixture was filtered through celite, rinsing with EtOAc. The filtrate was evaporated and then filtered through a pad of silica gel, eluting with dichloromethane. Evaporation gave crude 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester as an orange oil that was taken on to the next step without further purification.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1Br.[C:10]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:13]([O:12][C:10]([N:17]1[CH2:22][CH2:21][N:20]([C:3]2[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=2[Cl:8])[CH2:19][CH2:18]1)=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)Br
Name
Quantity
2.05 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
187 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
1.15 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
92 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was capped
CUSTOM
Type
CUSTOM
Details
purged with nitrogen, and 20 mL toluene
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
rinsing with EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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